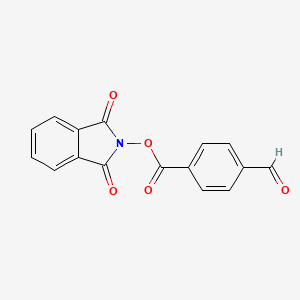![molecular formula C14H13BO3S B11713895 6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B11713895.png)
6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxaborole core, which is known for its versatility in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4-methoxythiophenol with 1,3-dihydro-2,1-benzoxaborol-1-ol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The benzoxaborole core can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while coupling reactions can produce various substituted benzoxaboroles.
Applications De Recherche Scientifique
6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as an enzyme inhibitor due to the boron atom in the benzoxaborole core.
Medicine: Explored for its antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological molecules. The boron atom in the benzoxaborole core can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- Thiazoles : Known for their diverse biological activities, including antimicrobial and antifungal properties .
Uniqueness
6-[(4-Methoxyphenyl)sulfanyl]-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its benzoxaborole core, which imparts distinct chemical and biological properties. The presence of the boron atom allows for unique interactions with biological molecules, making it a valuable compound in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C14H13BO3S |
|---|---|
Poids moléculaire |
272.1 g/mol |
Nom IUPAC |
1-hydroxy-6-(4-methoxyphenyl)sulfanyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO3S/c1-17-11-3-6-12(7-4-11)19-13-5-2-10-9-18-15(16)14(10)8-13/h2-8,16H,9H2,1H3 |
Clé InChI |
JEILWIPPHXIUER-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)SC3=CC=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11713831.png)
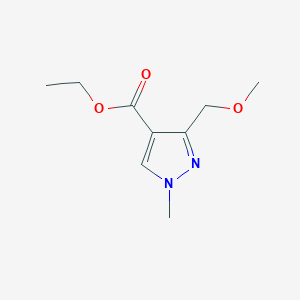
![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)
![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
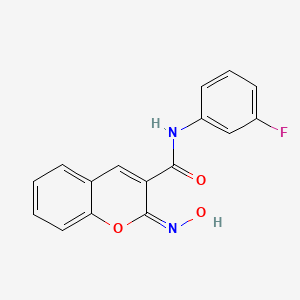
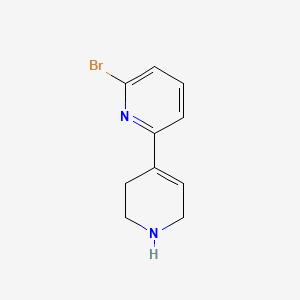
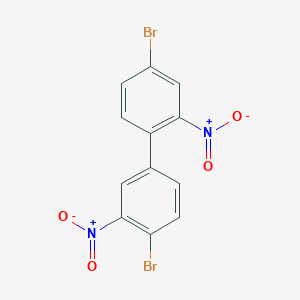
![2-(4-chlorophenoxy)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11713871.png)
![N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine](/img/structure/B11713873.png)
![1-{2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11713881.png)
